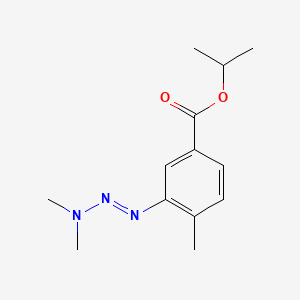
Isopropyl 3-(3,3-dimethyltriazeno)-p-toluate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 3-(3,3-dimethyltriazeno)-p-toluate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazeno group attached to a toluate moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of Isopropyl 3-(3,3-dimethyltriazeno)-p-toluate typically involves the reaction of isopropyl p-toluate with a diazonium salt derived from 3,3-dimethyl-1-triazene. The reaction conditions often include acidic or basic environments to facilitate the formation of the triazeno group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Isopropyl 3-(3,3-dimethyltriazeno)-p-toluate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the cleavage of the triazeno group, resulting in simpler compounds.
Substitution: The triazeno group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
Isopropyl 3-(3,3-dimethyltriazeno)-p-toluate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its structural similarity to known antineoplastic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Isopropyl 3-(3,3-dimethyltriazeno)-p-toluate exerts its effects involves the interaction of the triazeno group with molecular targets. This interaction can lead to the formation of reactive intermediates that affect biological pathways. The compound’s molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms, similar to other triazeno compounds .
Comparison with Similar Compounds
Isopropyl 3-(3,3-dimethyltriazeno)-p-toluate can be compared to other triazeno compounds such as dacarbazine and temozolomide. These compounds share structural similarities but differ in their specific applications and mechanisms of action. For example, dacarbazine is used as an antineoplastic agent for treating malignant melanoma and Hodgkin’s disease . The uniqueness of this compound lies in its specific structure and potential for diverse applications in various fields.
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable subject for further study and exploration.
Properties
CAS No. |
76765-22-5 |
|---|---|
Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
propan-2-yl 3-(dimethylaminodiazenyl)-4-methylbenzoate |
InChI |
InChI=1S/C13H19N3O2/c1-9(2)18-13(17)11-7-6-10(3)12(8-11)14-15-16(4)5/h6-9H,1-5H3 |
InChI Key |
NIVIIISQCOCKFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC(C)C)N=NN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol](/img/structure/B14433960.png)
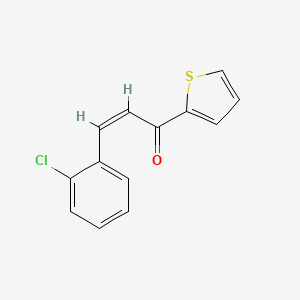
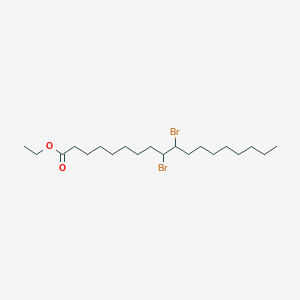
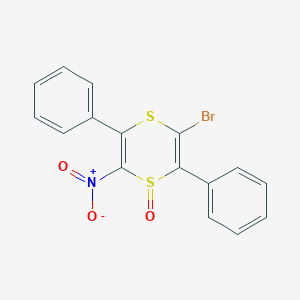
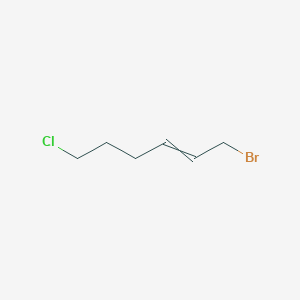
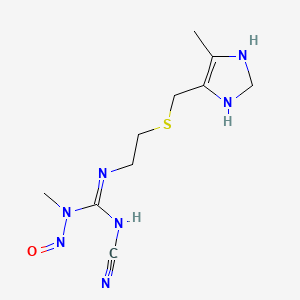

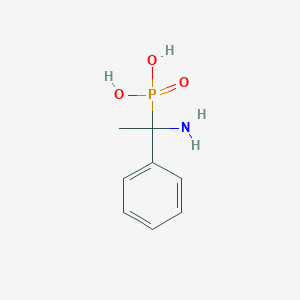
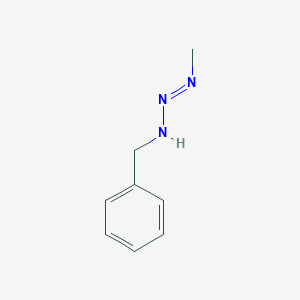
![4,4'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14434029.png)
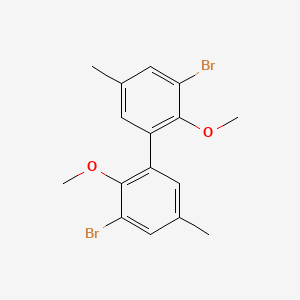
![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14434041.png)
![1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)](/img/structure/B14434047.png)
